3,4-Bis(pentyloxy)cyclobut-3-ene-1,2-dione
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Overview
Description
3,4-Bis(pentyloxy)cyclobut-3-ene-1,2-dione is a chemical compound characterized by a cyclobutene ring with two pentyloxy groups attached at the 3 and 4 positions, and two carbonyl groups at the 1 and 2 positions. This compound is part of the cyclobutene-1,2-dione family, which is known for its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(pentyloxy)cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid derivatives with appropriate alcohols under acidic or basic conditions. One common method is the esterification of squaric acid with pentanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where squaric acid and pentanol are fed into a reactor with a catalyst. The reaction mixture is then heated and the product is continuously extracted and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(pentyloxy)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The pentyloxy groups can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like alkoxides or amines under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can result in various alkoxy or amino derivatives.
Scientific Research Applications
3,4-Bis(pentyloxy)cyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Bis(pentyloxy)cyclobut-3-ene-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, its ability to form hydrogen bonds and other interactions with biological molecules makes it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
3,4-Diethoxycyclobut-3-ene-1,2-dione: Similar in structure but with ethoxy groups instead of pentyloxy groups.
3,4-Dihydroxycyclobut-3-ene-1,2-dione:
3,4-Diphenylcyclobut-3-ene-1,2-dione: Contains phenyl groups, offering different chemical properties and reactivity.
Uniqueness
3,4-Bis(pentyloxy)cyclobut-3-ene-1,2-dione is unique due to its longer alkoxy chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of specialized materials or in biological assays.
Properties
CAS No. |
61732-54-5 |
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Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
3,4-dipentoxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C14H22O4/c1-3-5-7-9-17-13-11(15)12(16)14(13)18-10-8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
OGTXFFXCGRIEOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C(=O)C1=O)OCCCCC |
Origin of Product |
United States |
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